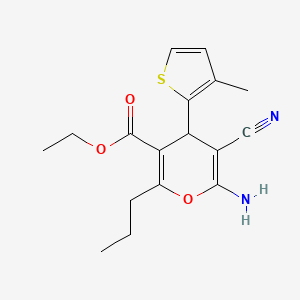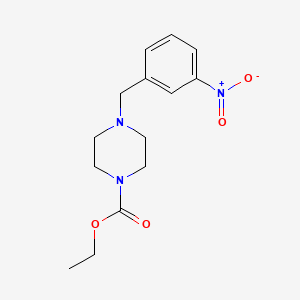
ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has been suggested that the cyano group in ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 interacts with the cell membrane, causing damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have low toxicity in vitro, indicating its potential as a safe and effective antimicrobial agent. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Direcciones Futuras
1. Further studies are needed to elucidate the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
2. The development of more soluble and bioavailable analogs of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 may improve its therapeutic potential.
3. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as an anti-inflammatory agent should be further explored.
4. In vivo studies are needed to evaluate the efficacy and safety of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a therapeutic agent.
5. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a lead ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate for the development of new antimicrobial agents should be investigated.
In conclusion, ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 has shown promising results in various studies, particularly in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the treatment of bacterial and fungal infections and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The final step involves the addition of an amino group to the pyran ring, resulting in the formation of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has also demonstrated potent antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-6-12-14(17(20)21-5-2)13(11(9-18)16(19)22-12)15-10(3)7-8-23-15/h7-8,13H,4-6,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJCRAUQPOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CS2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)